ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate
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Overview
Description
Ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a chromenyl group, a chlorophenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with 4-hydroxycoumarin to form an intermediate, which is then reacted with ethyl isocyanate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenyl group to dihydrochromenyl derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced dihydrochromenyl derivatives, and various substituted carbamates. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
Ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate include other carbamates and chromenyl derivatives, such as:
- Ethyl N-[(3-bromophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate
- Ethyl N-[(3-methylphenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate
- Ethyl N-[(3-fluorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl N-[(3-chlorophenyl)-(4-oxo-2,3-dihydrochromen-3-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c1-2-24-19(23)21-17(12-6-5-7-13(20)10-12)15-11-25-16-9-4-3-8-14(16)18(15)22/h3-10,15,17H,2,11H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXZZICJOQMTNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1COC2=CC=CC=C2C1=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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